Probenecid Isopropyl Ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

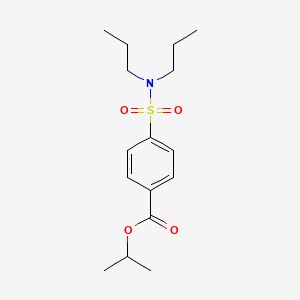

Structure

3D Structure

Properties

Molecular Formula |

C16H25NO4S |

|---|---|

Molecular Weight |

327.4 g/mol |

IUPAC Name |

propan-2-yl 4-(dipropylsulfamoyl)benzoate |

InChI |

InChI=1S/C16H25NO4S/c1-5-11-17(12-6-2)22(19,20)15-9-7-14(8-10-15)16(18)21-13(3)4/h7-10,13H,5-6,11-12H2,1-4H3 |

InChI Key |

WFPIRWWOLGATOL-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)OC(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Probenecid Isopropyl Ester: A Technical Guide to its Presumed Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Probenecid, a well-established uricosuric agent, has been utilized for decades in the management of hyperuricemia and gout. Its mechanism of action primarily involves the inhibition of organic anion transporters (OATs) in the kidneys, leading to increased uric acid excretion. In drug development, the modification of a parent drug into a prodrug is a common strategy to enhance its pharmacokinetic properties, such as oral bioavailability. Probenecid isopropyl ester represents a putative prodrug of probenecid, designed to improve its absorption following oral administration. This technical guide delves into the core mechanism of action of probenecid, which is the active form of its isopropyl ester, providing a comprehensive overview for researchers and drug development professionals.

While direct experimental data on this compound is limited in publicly available literature, its mechanism of action is predicated on its conversion to probenecid. Therefore, this guide will focus on the well-documented activities of probenecid.

Core Mechanism of Action: Inhibition of Organic Anion Transporters

The primary mechanism of action of probenecid is the competitive inhibition of organic anion transporters (OATs), a family of proteins crucial for the transport of organic anions across cell membranes, particularly in the kidneys.[1][2][3] The key transporters targeted by probenecid include OAT1 (SLC22A6) and OAT3 (SLC22A8) located on the basolateral membrane of renal proximal tubular cells, and URAT1 (SLC22A12) on the apical membrane.[4]

Signaling Pathway of Probenecid Action

The following diagram illustrates the presumed pathway from the administration of this compound to its ultimate effect on uric acid reabsorption.

Caption: Presumed metabolic activation and mechanism of action of probenecid.

Quantitative Data

The following tables summarize key quantitative data related to the pharmacokinetic and pharmacodynamic properties of probenecid. It is important to note that this data pertains to probenecid, the active metabolite of the isopropyl ester.

| Parameter | Value | Reference |

| Pharmacokinetics | ||

| Protein Binding | 75-95% | [3] |

| Elimination Half-life | 2-6 hours (dose-dependent) | [3] |

| Excretion | Kidney (77-88%) | [3] |

| Pharmacodynamics (Inhibition) | ||

| OAT1 (in vitro IC50) | Data not readily available | |

| OAT3 (in vitro IC50) | Data not readily available | |

| OATP1B1 (in vitro IC50) | 167 ± 42.0 µM | [5] |

| OATP1B3 (in vitro IC50) | 76.0 ± 17.2 µM | [5] |

Experimental Protocols

Detailed experimental protocols for studying the mechanism of probenecid are crucial for reproducible research. Below are generalized methodologies for key experiments.

In Vitro OAT Inhibition Assay

A common method to assess the inhibitory potential of compounds on organic anion transporters is through uptake assays using cells overexpressing the specific transporter.

Caption: Workflow for an in vitro organic anion transporter inhibition assay.

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably transfected with the gene for the desired organic anion transporter (e.g., OAT1 or OAT3) are cultured under standard conditions.

-

Plating: Cells are seeded into multi-well plates and allowed to adhere and form a monolayer.

-

Inhibition: Cells are pre-incubated with varying concentrations of the test compound (this compound or probenecid) for a specified time.

-

Substrate Uptake: A radiolabeled substrate of the transporter (e.g., [3H]p-aminohippurate for OAT1) is added to the wells, and uptake is allowed to proceed for a short period.

-

Termination and Lysis: The uptake is stopped by rapidly washing the cells with ice-cold buffer. The cells are then lysed to release the intracellular contents.

-

Quantification: The amount of radiolabeled substrate taken up by the cells is quantified using liquid scintillation counting.

-

Data Analysis: The inhibition of substrate uptake at each concentration of the test compound is calculated relative to a vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.

In Vivo Uricosuric Activity

Animal models are often used to evaluate the in vivo efficacy of uricosuric agents.

Methodology:

-

Animal Model: A suitable animal model, often a species that, like humans, has a net reabsorption of uric acid in the kidneys (e.g., certain strains of mice or primates), is used. Hyperuricemia can be induced, for example, by administering a uricase inhibitor like potassium oxonate.

-

Drug Administration: this compound is administered orally to the animals at various doses.

-

Sample Collection: Urine and blood samples are collected at predetermined time points.

-

Biochemical Analysis: The concentrations of uric acid and the active drug (probenecid) in the plasma and urine are measured using analytical methods such as high-performance liquid chromatography (HPLC).

-

Data Analysis: The effect of the drug on serum uric acid levels and urinary uric acid excretion is calculated and compared to a vehicle-treated control group.

Other Potential Mechanisms of Action

Beyond its primary role as an OAT inhibitor, research has suggested that probenecid may interact with other cellular targets, which could contribute to its overall pharmacological profile. These include:

-

Pannexin 1 (Panx1) Channels: Probenecid has been shown to inhibit Panx1 hemichannels, which are involved in inflammasome activation and the release of pro-inflammatory cytokines like IL-1β.[3] This action may contribute to the anti-inflammatory effects of probenecid observed in the context of gout.

-

Transient Receptor Potential Vanilloid 2 (TRPV2) Channels: Some studies suggest that probenecid can act as an agonist of TRPV2 channels, which are involved in various physiological processes, including calcium signaling.

The following diagram illustrates the logical relationship of these potential off-target effects.

Caption: Potential additional molecular targets of probenecid.

Conclusion

This compound is presumed to act as a prodrug, being rapidly converted to its active form, probenecid, in the body. The core mechanism of action of probenecid is the competitive inhibition of organic anion transporters, primarily OAT1, OAT3, and URAT1, in the renal tubules. This inhibition leads to a reduction in uric acid reabsorption and a consequent increase in its urinary excretion, thereby lowering serum uric acid levels. While the primary clinical application of this mechanism is in the treatment of gout, the inhibition of OATs also explains the well-documented drug-drug interactions where probenecid increases the plasma concentrations of various co-administered drugs that are substrates for these transporters. Further research into potential off-target effects on channels like Pannexin 1 and TRPV2 may reveal additional therapeutic applications for this long-standing pharmaceutical agent. For drug development professionals, understanding these core mechanisms is essential for the rational design of new chemical entities targeting these pathways and for predicting potential pharmacokinetic and pharmacodynamic interactions.

References

- 1. CN103613521A - Water-phase synthetic method of probenecid - Google Patents [patents.google.com]

- 2. What is the mechanism of Probenecid? [synapse.patsnap.com]

- 3. Probenecid - Wikipedia [en.wikipedia.org]

- 4. Targeting Organic Anion Transporter 3 with Probenecid as a Novel Anti-Influenza A Virus Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Detection of Weak Organic Anion-Transporting Polypeptide 1B Inhibition by Probenecid with Plasma-Based Coproporphyrin in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of Probenecid Isopropyl Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Probenecid Isopropyl Ester, a derivative of the well-established uricosuric agent, Probenecid. This document details a feasible synthetic route, outlines key characterization methodologies, and presents expected analytical data. The information herein is intended to support researchers and drug development professionals in the synthesis, identification, and purification of this compound. While specific experimental data for this compound is not widely published, this guide consolidates information on the parent compound, Probenecid, and general chemical principles to provide a robust framework for its preparation and analysis.

Introduction

Probenecid, chemically known as 4-(dipropylsulfamoyl)benzoic acid, has been a cornerstone in the management of hyperuricemia and gout for decades.[1] Its primary mechanism of action involves the inhibition of the renal tubular reabsorption of uric acid, thereby increasing its excretion.[2] Probenecid also interacts with various organic anion transporters, which has led to its use in augmenting the plasma concentrations of certain antibiotics like penicillin.[2] Recent research has unveiled further pharmacological activities, including the modulation of TRPV2 channels and pannexin 1 hemichannels, suggesting potential new therapeutic applications.[3][4]

The esterification of carboxylic acids is a common strategy in medicinal chemistry to modify the pharmacokinetic and pharmacodynamic properties of a drug. Isopropyl esters, for instance, can enhance lipophilicity, potentially altering absorption, distribution, metabolism, and excretion (ADME) profiles. This guide focuses on this compound, a molecule of interest for its potential to exhibit a modified therapeutic profile compared to its parent carboxylic acid.

Synthesis of this compound

The synthesis of this compound is a two-step process commencing from commercially available starting materials. The first step involves the synthesis of the parent compound, Probenecid, followed by its esterification with isopropanol.

Synthesis of Probenecid (4-(dipropylsulfamoyl)benzoic acid)

Probenecid can be synthesized from 4-carboxybenzene sulfonamide. The reaction involves the N-alkylation of the sulfonamide with n-propyl bromide in the presence of a base.

Reaction Scheme:

Esterification of Probenecid to this compound

The synthesis of this compound is achieved through the esterification of Probenecid with isopropyl alcohol. A common and effective method for this transformation is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of the alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.

Reaction Scheme:

Experimental Protocols

Synthesis of Probenecid

A detailed experimental protocol for the synthesis of Probenecid from 4-carboxybenzene sulfonamide is described in various patents and publications. The general procedure involves the reaction of 4-carboxybenzene sulfonamide with a propylating agent like n-propyl bromide in a suitable solvent and in the presence of a base.

Synthesis of this compound (Fischer Esterification)

-

Materials:

-

Probenecid (1.0 eq)

-

Isopropyl alcohol (a large excess, can also be used as the solvent)

-

Concentrated sulfuric acid (catalytic amount, e.g., 0.1-0.2 eq)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvent for extraction (e.g., ethyl acetate or diethyl ether)

-

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Probenecid and a large excess of isopropyl alcohol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

-

Remove the excess isopropyl alcohol under reduced pressure.

-

Dissolve the residue in an organic solvent such as ethyl acetate.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by column chromatography on silica gel.

-

Characterization of this compound

The synthesized this compound should be thoroughly characterized to confirm its identity, purity, and structure. The following analytical techniques are recommended. The expected data presented below are based on the known structure of the molecule and data from similar compounds.

Physical Properties

| Property | Value |

| CAS Number | 70190-78-2 |

| Molecular Formula | C16H25NO4S |

| Molecular Weight | 327.44 g/mol |

| Appearance | Expected to be a white or off-white solid |

Data obtained from commercial supplier LGC Standards.[5]

Spectroscopic Data

The ¹H NMR spectrum is a powerful tool for confirming the structure of the ester. The expected chemical shifts (δ) in ppm are as follows:

| Protons | Multiplicity | Expected Chemical Shift (ppm) |

| Aromatic (4H) | Multiplet | 7.8 - 8.2 |

| Isopropyl CH (1H) | Septet | 4.9 - 5.2 |

| N-CH2 (4H) | Triplet | 2.9 - 3.2 |

| Isopropyl CH3 (6H) | Doublet | 1.2 - 1.4 |

| N-CH2-CH2 (4H) | Sextet | 1.4 - 1.7 |

| N-CH2-CH2-CH3 (6H) | Triplet | 0.8 - 1.0 |

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Carbon | Expected Chemical Shift (ppm) |

| Carbonyl (C=O) | 164 - 167 |

| Aromatic C-quaternary | 130 - 145 |

| Aromatic C-H | 125 - 130 |

| Isopropyl CH | 68 - 72 |

| N-CH2 | 48 - 52 |

| Isopropyl CH3 | 21 - 23 |

| N-CH2-CH2 | 20 - 24 |

| N-CH2-CH2-CH3 | 10 - 12 |

The FTIR spectrum is used to identify the functional groups present in the molecule.

| Functional Group | Wavenumber (cm⁻¹) |

| C=O (ester) | 1710 - 1730 |

| S=O (sulfonamide) | 1330 - 1370 (asymmetric) and 1140 - 1180 (symmetric) |

| C-O (ester) | 1100 - 1300 |

| C-H (aromatic) | 3000 - 3100 |

| C-H (aliphatic) | 2850 - 3000 |

Reference IR spectrum for Probenecid is available from NIST.[6]

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| Ion | Expected m/z |

| [M+H]⁺ | 328.1581 |

| [M+Na]⁺ | 350.1399 |

| [M-OCH(CH₃)₂]⁺ | 268.0800 |

| [M-COOCH(CH₃)₂]⁺ | 242.0956 |

The exact mass of this compound (C16H25NO4S) is 327.1504.

Chromatographic Purity

High-Performance Liquid Chromatography (HPLC) should be used to determine the purity of the synthesized compound. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier (e.g., formic acid or trifluoroacetic acid) is a suitable starting point for method development. The purity should be reported as a percentage area of the main peak. A validated HPLC method for Probenecid is available and can be adapted for the ester.[7]

Logical and Workflow Diagrams

Synthesis Workflow

The following diagram illustrates the overall workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

Characterization Logic

This diagram outlines the logical flow of the characterization process to confirm the identity and purity of the final product.

Caption: Logical workflow for the characterization of synthesized this compound.

Probenecid's Known Signaling Interactions

The following diagram illustrates some of the known molecular targets and pathways affected by the parent compound, Probenecid. It is hypothesized that this compound may interact with similar targets, potentially with altered affinity or potency.

Caption: Known molecular targets and signaling interactions of Probenecid.

Conclusion

References

- 1. Probenecid - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Probenecid - Wikipedia [en.wikipedia.org]

- 3. Probenecid: novel use as a non-injurious positive inotrope acting via cardiac TRPV2 stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. This compound | LGC Standards [lgcstandards.com]

- 6. Probenecid [webbook.nist.gov]

- 7. Probenecid [drugfuture.com]

Investigating Probenecid Isopropyl Ester: A Prodrug Approach to Enhance Therapeutic Efficacy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Probenecid, a well-established uricosuric agent, has demonstrated therapeutic potential beyond its primary indication for gout, including the enhancement of antibiotic efficacy and modulation of various cellular pathways. However, its physicochemical properties, such as its anionic nature at physiological pH, may limit its oral bioavailability and tissue penetration. This technical guide explores the conceptual framework and investigational strategy for Probenecid Isopropyl Ester, a prodrug designed to overcome these limitations. By masking the carboxylic acid moiety of Probenecid, the isopropyl ester is anticipated to exhibit increased lipophilicity, leading to improved absorption and cellular uptake. This document outlines the theoretical basis for this prodrug strategy, provides comprehensive data on the parent compound Probenecid, and details a proposed experimental workflow for the synthesis, characterization, and preclinical evaluation of this compound. While specific experimental data for this compound is not currently available in the public domain, this guide serves as a foundational resource for its investigation as a promising therapeutic candidate.

Introduction to Probenecid

Probenecid is a benzoic acid derivative that has been in clinical use for decades.[1] Its primary mechanism of action involves the inhibition of organic anion transporters (OATs), particularly OAT1 and OAT3, in the renal tubules.[2] This inhibition blocks the reabsorption of uric acid, thereby increasing its excretion and lowering serum uric acid levels, which is the basis for its use in the treatment of gout.[1] Beyond its uricosuric effects, Probenecid is also known to inhibit the renal excretion of various drugs, including penicillin and other β-lactam antibiotics, leading to increased plasma concentrations and prolonged therapeutic effects.[3]

More recently, research has elucidated Probenecid's role in modulating specific signaling pathways, including the inhibition of pannexin 1 (Panx1) channels and the activation of Transient Receptor Potential Vanilloid 2 (TRPV2) channels.[4] These findings have opened avenues for investigating Probenecid in other therapeutic areas, such as inflammatory conditions and cardiovascular diseases.

The this compound Prodrug Strategy

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body through enzymatic or chemical processes. The primary rationale for developing this compound is to enhance the oral bioavailability of Probenecid. As a carboxylic acid, Probenecid is ionized at physiological pH, which can limit its passive diffusion across the gastrointestinal membrane. By converting the carboxylic acid to an isopropyl ester, the polarity of the molecule is reduced, and its lipophilicity is increased. This is expected to facilitate greater absorption from the gastrointestinal tract.

Once absorbed into the bloodstream, the this compound is anticipated to be rapidly hydrolyzed by ubiquitous esterase enzymes present in the plasma and tissues, releasing the active Probenecid molecule. This strategy aims to deliver higher systemic concentrations of Probenecid than can be achieved with oral administration of the parent drug alone.

Physicochemical and Pharmacokinetic Properties of Probenecid

A thorough understanding of the parent drug's properties is essential for evaluating its prodrug. The following tables summarize the known data for Probenecid.

Table 1: Physicochemical Properties of Probenecid

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₉NO₄S | [1] |

| Molecular Weight | 285.36 g/mol | [1] |

| Melting Point | 198-200 °C | |

| pKa | 3.4 | [1] |

| Water Solubility | Insoluble | |

| LogP | 3.55 | [1] |

Table 2: Pharmacokinetic Properties of Probenecid

| Parameter | Value | Reference |

| Bioavailability | Well absorbed orally | [5] |

| Protein Binding | 85-95% | [5] |

| Metabolism | Hepatic, via glucuronidation and side-chain oxidation | [5] |

| Half-life | 4-12 hours (dose-dependent) | [5] |

| Excretion | Primarily renal (as metabolites) | [5] |

Proposed Experimental Protocols

The following sections outline a series of detailed, albeit hypothetical, experimental protocols for the comprehensive evaluation of this compound as a prodrug.

Synthesis of this compound

Objective: To synthesize this compound from Probenecid.

Materials:

-

Probenecid

-

Isopropyl alcohol

-

Thionyl chloride or a carbodiimide coupling agent (e.g., DCC)

-

Anhydrous dichloromethane (DCM) or a suitable aprotic solvent

-

Triethylamine or other non-nucleophilic base

-

Silica gel for column chromatography

-

Standard laboratory glassware and equipment

Procedure (Fischer Esterification):

-

Dissolve Probenecid in an excess of isopropyl alcohol.

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, neutralize the acid catalyst with a weak base.

-

Remove the excess isopropyl alcohol under reduced pressure.

-

Extract the crude product with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude this compound by silica gel column chromatography.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Determination of Physicochemical Properties

Objective: To determine the aqueous solubility and partition coefficient (LogP) of this compound.

5.2.1 Aqueous Solubility:

-

Add an excess amount of this compound to a known volume of phosphate-buffered saline (PBS, pH 7.4).

-

Shake the suspension at a constant temperature (e.g., 37°C) for 24 hours to ensure equilibrium.

-

Centrifuge the suspension to pellet the undissolved solid.

-

Filter the supernatant through a 0.22 µm filter.

-

Quantify the concentration of this compound in the filtrate using a validated analytical method, such as high-performance liquid chromatography (HPLC) with UV detection.[6][7][8][9][10]

5.2.2 Partition Coefficient (LogP):

-

Prepare a solution of this compound in n-octanol.

-

Mix this solution with an equal volume of water in a separatory funnel.

-

Shake the funnel vigorously for a set period to allow for partitioning.

-

Allow the two phases to separate completely.

-

Determine the concentration of this compound in both the n-octanol and aqueous phases using a suitable analytical method (e.g., HPLC-UV).

-

Calculate the LogP as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

In Vitro Hydrolysis Studies

Objective: To evaluate the stability of this compound in simulated biological fluids and its conversion to Probenecid in the presence of esterases.

5.3.1 Chemical Stability:

-

Prepare solutions of this compound in simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8).

-

Incubate these solutions at 37°C.

-

At various time points, withdraw aliquots and quench any further reaction (e.g., by adding a suitable organic solvent).

-

Analyze the samples by HPLC to quantify the remaining this compound and the formation of Probenecid.

-

Determine the degradation rate constant and half-life in each medium.

5.3.2 Enzymatic Hydrolysis:

-

Prepare solutions of this compound in human plasma and in a solution containing porcine liver esterase (a commonly used model enzyme).

-

Incubate the solutions at 37°C.

-

At various time points, withdraw aliquots and stop the enzymatic reaction (e.g., by protein precipitation with acetonitrile).

-

Centrifuge the samples and analyze the supernatant by HPLC to measure the disappearance of the prodrug and the appearance of Probenecid.

-

Calculate the rate of hydrolysis and the half-life of the prodrug in the presence of esterases.

In Vitro Permeability Assay

Objective: To assess the permeability of this compound across a model of the intestinal epithelium.

Method: Caco-2 cell monolayer assay.

-

Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) until they form a confluent and differentiated monolayer.

-

Verify the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

-

Add a solution of this compound to the apical (AP) side of the monolayer.

-

At various time points, collect samples from the basolateral (BL) side.

-

Quantify the concentration of this compound and any formed Probenecid in the basolateral samples by LC-MS/MS.

-

Calculate the apparent permeability coefficient (Papp) to predict the in vivo absorption characteristics.

Visualization of Key Pathways and Workflows

Signaling Pathways Modulated by Probenecid

Probenecid is known to interact with several key cellular signaling pathways. The following diagrams illustrate its inhibitory effects on Organic Anion Transporters and Pannexin 1, and its activating effect on TRPV2 channels.

Caption: Probenecid inhibits OATs in the renal tubule, blocking uric acid reabsorption.

Caption: Probenecid inhibits the Pannexin 1 channel, reducing ATP release and subsequent inflammation.

Caption: Probenecid activates the TRPV2 channel, leading to calcium influx and cellular responses.

Proposed Experimental Workflow for Prodrug Evaluation

The following diagram outlines the logical progression of experiments to evaluate this compound.

Caption: Proposed workflow for the comprehensive evaluation of this compound.

Conclusion and Future Directions

The development of this compound as a prodrug represents a logical and promising strategy to enhance the therapeutic potential of Probenecid. The anticipated increase in lipophilicity and subsequent improvement in oral absorption could lead to a more effective clinical profile. The experimental protocols detailed in this guide provide a comprehensive framework for the preclinical investigation of this novel compound. Future studies should focus on executing these protocols to generate the necessary data to validate the prodrug concept. Successful in vitro and in vivo characterization of this compound could pave the way for its advancement into clinical development for the treatment of gout and other conditions where the multifaceted activities of Probenecid may be beneficial.

References

- 1. Probenecid | C13H19NO4S | CID 4911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Symmetric hydrolysis with intestinal enzymes, acid-neutralizing effect and toxicity of isopropyl esters of phenylalanine isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Probenecid (CAS 57-66-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Clinical pharmacokinetics of probenecid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. oatext.com [oatext.com]

- 7. impactfactor.org [impactfactor.org]

- 8. journalajacr.com [journalajacr.com]

- 9. oatext.com [oatext.com]

- 10. ajphr.com [ajphr.com]

Probenecid Isopropyl Ester and Its Interaction with Organic Anion Transporters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Probenecid Isopropyl Ester: A Chemical Overview

This compound, with the CAS Number 70190-78-2, is a derivative of probenecid where the carboxylic acid group is esterified with an isopropyl group.[5]

Chemical Structure:

-

Probenecid: 4-(dipropylsulfamoyl)benzoic acid

-

This compound: 4-[(Dipropylamino)sulfonyl]benzoic acid 1-methylethyl ester

The esterification of the carboxylic acid group in probenecid is expected to increase its lipophilicity. This change in physicochemical properties can significantly influence its absorption, distribution, metabolism, and, critically, its interaction with transporters like OATs. It is plausible that this compound acts as a prodrug, being hydrolyzed in vivo to the active parent compound, probenecid.

Interaction with Organic Anion Transporters

The interaction of probenecid with OATs is characterized by competitive inhibition. Probenecid competes with other organic anions for binding to the transporter, thereby reducing their renal clearance.[1][6]

Quantitative Data on Probenecid's Interaction with OATs

The following tables summarize the available quantitative data for the inhibition of OAT1 and OAT3 by probenecid.

Table 1: Inhibition of Human OAT1 by Probenecid

| Substrate | Cell System | IC50 / Ki Value (µM) | Reference |

| p-aminohippurate (PAH) | HEK293 | Ki: 4.3 - 12.1 | [7] |

| 6-carboxyfluorescein (6-CF) | HEK293 | IC50: ~15 | [8] |

| N-acetylcysteine (NAC) | HEK293 | Significant inhibition at 200 µM | [2] |

Table 2: Inhibition of Human OAT3 by Probenecid

| Substrate | Cell System | IC50 / Ki Value (µM) | Reference |

| Estrone-3-sulfate (E3S) | HEK293 | Ki: 1.3 - 9.0 | [7] |

| 6-carboxyfluorescein (6-CF) | HEK293 | IC50: <10 | [7] |

| N-acetylcysteine (NAC) | HEK293 | Significant inhibition at 200 µM | [2] |

Experimental Protocols for Assessing OAT Inhibition

The following provides a detailed methodology for conducting an in vitro OAT inhibition assay, a crucial experiment in drug development to assess the potential for DDIs.

OAT Inhibition Assay Protocol

1. Cell Culture and Transfection:

-

Cell Line: Human Embryonic Kidney (HEK) 293 cells are commonly used.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Transfection: For transient expression, cells are transfected with a plasmid vector containing the cDNA of the human OAT1 or OAT3 gene using a suitable transfection reagent. For stable expression, cells are selected using an appropriate antibiotic after transfection. Mock-transfected cells (empty vector) serve as a negative control.

2. Uptake Assay:

-

Seeding: Cells are seeded into 24- or 48-well poly-D-lysine-coated plates and allowed to reach confluence.

-

Pre-incubation: The cell monolayer is washed with pre-warmed Hanks' Balanced Salt Solution (HBSS) and then pre-incubated with HBSS for 10-15 minutes at 37°C.

-

Inhibition Experiment: The pre-incubation buffer is removed, and cells are incubated with a solution containing a known OAT substrate (e.g., radiolabeled PAH or fluorescent 6-carboxyfluorescein) in the presence and absence of various concentrations of the test compound (e.g., probenecid or its isopropyl ester).

-

Incubation Time: The incubation is typically carried out for a short period (e.g., 1-5 minutes) at 37°C to measure the initial uptake rate.

-

Termination: The uptake is stopped by rapidly washing the cells with ice-cold HBSS.

-

Cell Lysis and Quantification: The cells are lysed with a suitable buffer (e.g., 0.1 N NaOH with 1% SDS). The amount of substrate taken up is quantified using a liquid scintillation counter (for radiolabeled substrates) or a fluorescence plate reader.

3. Data Analysis:

-

Calculation of Inhibition: The percentage of inhibition is calculated for each concentration of the test compound.

-

IC50 Determination: The half-maximal inhibitory concentration (IC50) is determined by fitting the concentration-inhibition data to a sigmoidal dose-response curve using non-linear regression analysis software.

Visualizations

Experimental Workflow for OAT Inhibition Assay

Caption: Workflow for determining the inhibitory potential of a compound on organic anion transporters.

Mechanism of Probenecid Interaction with OATs

Caption: Competitive inhibition of OAT1/OAT3 by probenecid at the basolateral membrane of a renal proximal tubule cell.

Discussion and Future Directions

The esterification of probenecid to its isopropyl ester derivative represents a chemical modification that is likely to alter its pharmacokinetic profile. The increased lipophilicity may enhance its absorption and tissue penetration. However, for interaction with OATs, the free carboxylic acid group of probenecid is generally considered crucial for recognition and binding to the transporter. Therefore, it is highly probable that this compound itself is not a potent inhibitor of OATs. Instead, it is likely to function as a prodrug, undergoing hydrolysis by esterases in the plasma and tissues to release the active probenecid.

Future research should focus on directly evaluating the interaction of this compound with OAT1 and OAT3 in vitro to confirm this hypothesis. Furthermore, in vivo pharmacokinetic studies are necessary to compare the DDI potential of this compound with that of probenecid. Understanding the rate and extent of its conversion to probenecid will be critical in predicting its clinical effects.

Conclusion

Probenecid is a potent inhibitor of the renal organic anion transporters OAT1 and OAT3, a mechanism that underlies its significant potential for drug-drug interactions. While its isopropyl ester derivative has been synthesized, its direct interaction with these transporters has not been characterized. Based on structure-activity relationships, it is anticipated that the ester will act as a prodrug, requiring in vivo hydrolysis to exert its inhibitory effect on OATs. The experimental protocols and data presented in this guide provide a framework for the continued investigation of probenecid and its derivatives in the context of drug development and clinical pharmacology.

References

- 1. scribd.com [scribd.com]

- 2. Probenecid, an organic anion transporter 1 and 3 inhibitor, increases plasma and brain exposure of N-acetylcysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Organic Anion Transporter (OAT) Family: A Systems Biology Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | LGC Standards [lgcstandards.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Drug Metabolites Potently Inhibit Renal Organic Anion Transporters, OAT1 and OAT3 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Involvement of Organic Anion Transporters in the Pharmacokinetics and Drug Interaction of Rosmarinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

The Uncharted Territory of Probenecid Isopropyl Ester: An In-Depth Technical Guide on a Molecule of Untapped Potential

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

A comprehensive review of scientific literature and publicly available data reveals a significant finding: there is currently no published research detailing the in vitro activity of Probenecid Isopropyl Ester. This technical guide addresses this information gap by providing a thorough overview of the known activities of its parent compound, Probenecid, and offering a forward-looking perspective on the potential research avenues for its isopropyl ester derivative. While quantitative data and established experimental protocols for this compound are absent, this document serves as a foundational resource for researchers poised to explore this novel chemical entity. We will delve into the established mechanisms of Probenecid and extrapolate potential experimental designs for its ester, thereby providing a roadmap for future investigation.

Probenecid: A Foundation for Exploration

Probenecid is a well-characterized molecule with a rich history in medicine, primarily known for its uricosuric properties in the treatment of gout and its role in extending the therapeutic window of antibiotics like penicillin.[1][2][3][4] Its mechanisms of action are multifaceted, primarily revolving around the inhibition of organic anion transporters (OATs).[2][3][4] By competitively inhibiting these transporters in the renal tubules, Probenecid blocks the reabsorption of uric acid, leading to its increased excretion.[2][3] This same mechanism allows it to prevent the renal excretion of certain drugs, thereby increasing their plasma concentrations and duration of action.[3][5][6]

Beyond its effects on renal transporters, Probenecid has been shown to interact with other key cellular proteins, opening up new avenues for its therapeutic application. Notably, it acts as an agonist of the Transient Receptor Potential Vanilloid 2 (TRPV2) channel, a calcium-permeable ion channel.[1][7] Activation of TRPV2 by Probenecid leads to increased intracellular calcium, a signaling event with implications for various physiological processes, including cardiac contractility.[7] Furthermore, Probenecid is known to block Pannexin-1 (Panx1) hemichannels, which are involved in ATP release and cellular communication, suggesting a potential role in modulating neuroinflammation.[1]

This compound: A Novel Frontier

This compound is a derivative of Probenecid where the carboxylic acid group is esterified with an isopropyl group. This seemingly simple chemical modification has the potential to significantly alter the physicochemical properties of the molecule, which in turn could profoundly impact its biological activity. The addition of the isopropyl ester group is expected to increase the lipophilicity of the compound. This enhanced lipid solubility could lead to:

-

Altered Membrane Permeability: Increased lipophilicity may enhance the ability of the molecule to cross cellular membranes, potentially leading to different intracellular concentrations and a distinct pharmacokinetic profile compared to Probenecid.

-

Modified Target Engagement: The esterification of the carboxylic acid, a key functional group for the interaction of Probenecid with transporters like OATs, will likely alter its binding affinity and inhibitory profile for these targets.

-

Prodrug Potential: It is plausible that this compound could act as a prodrug, being metabolized by intracellular esterases to release the active Probenecid. The rate and extent of this conversion would be a critical determinant of its overall activity.

Proposed In Vitro Evaluation Strategy

Given the absence of data, a systematic in vitro evaluation of this compound is warranted. The following experimental workflow is proposed for a comprehensive characterization of its biological activity.

Detailed Methodologies for Key Experiments

3.1.1. Organic Anion Transporter (OAT) Inhibition Assay

-

Objective: To determine if this compound inhibits OATs (e.g., OAT1 and OAT3).

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the OAT of interest.

-

Protocol:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-incubate the cells with varying concentrations of this compound or Probenecid (as a positive control) for 15-30 minutes.

-

Add a fluorescent OAT substrate (e.g., 6-carboxyfluorescein) to the wells.

-

Incubate for a defined period (e.g., 10 minutes) at 37°C.

-

Wash the cells with ice-cold buffer to stop the uptake.

-

Lyse the cells and measure the intracellular fluorescence using a plate reader.

-

Calculate the IC50 value for inhibition of substrate uptake.

-

3.1.2. TRPV2 Channel Activation Assay (Calcium Imaging)

-

Objective: To assess the ability of this compound to activate TRPV2 channels.

-

Cell Line: HEK293 cells transiently or stably expressing human TRPV2.

-

Protocol:

-

Plate the cells on glass-bottom dishes.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Mount the dish on an inverted fluorescence microscope equipped with a calcium imaging system.

-

Perfuse the cells with a baseline buffer and record the basal fluorescence.

-

Apply varying concentrations of this compound and monitor the change in intracellular calcium concentration as indicated by the change in fluorescence intensity.

-

Use a known TRPV2 agonist as a positive control.

-

Known Signaling Pathways of Probenecid

While the signaling pathways of this compound remain to be elucidated, the known pathways of Probenecid provide a valuable starting point for investigation. The following diagram illustrates the established interactions of Probenecid with key cellular targets.

References

- 1. mdpi.com [mdpi.com]

- 2. Probenecid: antibacterial action against Neisseria gonorrhoeae and interaction with benzylpenicillin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Probenecid: novel use as a non-injurious positive inotrope acting via cardiac TRPV2 stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Probenecid - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Probenecid, an Old Drug with Potential New Uses for Central Nervous System Disorders and Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro metabolism study of 2-isopropyl-9H-thioxanthen-9-one (2-ITX) in rat and human: evidence for the formation of an epoxide metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Probenecid Isopropyl Ester: A Potential Chemical Probe Explored Through the Lens of its Parent Compound

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Untapped Potential of a Probenecid Derivative

Probenecid Isopropyl Ester, a derivative of the well-established uricosuric drug Probenecid, presents an intriguing yet largely unexplored molecule for researchers and drug development professionals. While its parent compound has a long history of clinical use and is increasingly recognized as a valuable chemical probe for various biological targets, the isopropyl ester remains primarily identified as a process impurity. This guide provides a comprehensive overview of the known biological activities and mechanisms of Probenecid, offering a foundational understanding that can inform the potential applications and investigation of this compound as a novel chemical probe.

This document summarizes the known quantitative data for Probenecid, details experimental protocols for its synthesis and key biological assays, and visualizes its established signaling pathways. By understanding the parent molecule, we can delineate a strategic path for the synthesis, characterization, and biological evaluation of this compound, potentially unlocking a new tool for pharmacological research.

Physicochemical Properties

A clear distinction in the physicochemical properties of Probenecid and its isopropyl ester lies in the modification of the carboxyl group. This esterification is expected to increase the lipophilicity of the molecule, which may, in turn, alter its cell permeability, metabolic stability, and pharmacokinetic profile.

| Property | Probenecid | This compound |

| CAS Number | 57-66-9 | 70190-78-2 |

| Molecular Formula | C13H19NO4S | C16H25NO4S |

| Molecular Weight | 285.36 g/mol | 327.44 g/mol |

| Appearance | White or almost white crystalline powder[1] | Not reported |

| Solubility | Practically insoluble in water and dilute acids; soluble in dilute alkali, alcohol, chloroform, and acetone.[2][3] | Not reported |

| LogP | 3.59 (Predicted) | Not reported |

Known Biological Targets and Mechanism of Action of Probenecid

Probenecid is a multi-target chemical probe, exhibiting inhibitory effects on organic anion transporters and pannexin-1 channels, and acting as an agonist for TRPV2 channels. These interactions underpin its therapeutic effects and its utility in research.

Organic Anion Transporters (OATs)

Probenecid is a well-characterized inhibitor of organic anion transporters, primarily OAT1 and OAT3, which are crucial for the renal excretion of various endogenous and exogenous organic anions.[4] By blocking these transporters, Probenecid reduces the reabsorption of uric acid in the kidneys, leading to its uricosuric effect. This mechanism is also exploited to increase the plasma concentration of certain drugs, such as penicillin.[2][3]

Pannexin-1 (Panx1) Channels

Probenecid is a known inhibitor of pannexin-1 channels, which are large-pore channels involved in ATP release and cellular communication.[5][6] The inhibition of Panx1 by Probenecid has been linked to anti-inflammatory and neuroprotective effects.[7][8]

Transient Receptor Potential Vanilloid 2 (TRPV2) Channels

Recent studies have identified Probenecid as a potent and selective agonist of TRPV2 channels, which are non-selective cation channels involved in various physiological processes, including immune response and cardiac function.[2][9]

Quantitative Data for Probenecid

The following table summarizes the key quantitative data for the biological activity of Probenecid. To date, no comparable data has been published for this compound.

| Target | Assay Type | Species | Value | Reference |

| Pannexin-1 | Electrophysiology | Xenopus oocytes | IC50 ≈ 150 µM | [Silverman et al., 2008] |

| TRPV2 | Calcium Imaging | HEK293T cells | Kd ≈ 31.9 µM | [Bang et al., 2007] |

| OAT1 (hOAT1) | Inhibition Assay | HEK293 cells | Ki = 4.3 - 12.5 µM | [Takeda et al., 2002] |

| OAT3 (hOAT3) | Inhibition Assay | HEK293 cells | Ki = 4 - 9 µM | [Takeda et al., 2002] |

Signaling Pathways Modulated by Probenecid

The interaction of Probenecid with its biological targets initiates several downstream signaling cascades.

Caption: Probenecid's multifaceted signaling interactions.

Experimental Protocols

Detailed experimental protocols are essential for the synthesis and biological evaluation of Probenecid and its derivatives.

Proposed Synthesis of this compound

A plausible synthetic route to this compound involves the esterification of Probenecid.

Caption: Proposed workflow for synthesizing the ester.

Methodology:

-

Reaction Setup: Dissolve Probenecid in an excess of isopropyl alcohol.

-

Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid.

-

Reflux: Heat the reaction mixture to reflux for several hours to drive the esterification.

-

Workup: After cooling, neutralize the acid catalyst and remove the excess isopropyl alcohol under reduced pressure.

-

Extraction: Extract the crude product into an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate.

-

Purification: Purify the crude ester by column chromatography on silica gel to yield the pure this compound.

-

Characterization: Confirm the structure and purity of the final product using techniques such as NMR, mass spectrometry, and HPLC.

In Vitro Assay for Pannexin-1 Inhibition (Electrophysiology)

This protocol is adapted from studies on Probenecid and can be applied to its isopropyl ester.

Methodology:

-

Cell Culture and Transfection: Culture HEK293 cells and transfect them with a plasmid encoding human Pannexin-1.

-

Electrophysiology: Perform whole-cell patch-clamp recordings on transfected cells.

-

Compound Application: Apply varying concentrations of this compound to the cells via a perfusion system.

-

Data Acquisition: Record membrane currents in response to voltage steps before and after compound application.

-

Data Analysis: Determine the concentration-dependent inhibition of Pannexin-1 currents and calculate the IC50 value.

A Roadmap for Evaluating this compound as a Chemical Probe

Given the lack of data on this compound, a systematic investigation is required to ascertain its potential as a chemical probe.

Caption: A logical workflow for evaluating the ester.

Conclusion and Future Directions

This compound remains a molecule of untapped potential. While its parent compound, Probenecid, is a well-defined chemical probe with established activities and mechanisms, the ester's biological profile is currently a blank slate. The increased lipophilicity of the ester could lead to altered potency, selectivity, or cell permeability, making it a potentially valuable tool in its own right, or a useful inactive control for comparison with Probenecid.

The roadmap outlined in this guide provides a clear and logical framework for the synthesis, characterization, and biological evaluation of this compound. By systematically investigating its effects on the known targets of Probenecid and profiling its broader biological activity, the scientific community can determine its utility as a novel chemical probe and potentially uncover new avenues for therapeutic intervention. The journey to understanding this compound has just begun, and it holds the promise of yielding a valuable new instrument for the toolbox of researchers and drug developers.

References

- 1. Probenecid, an Old Drug with Potential New Uses for Central Nervous System Disorders and Neuroinflammation [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis and biological evaluation of novel arylpropionic esters for the treatment of acute kidney injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Probenecid Disrupts a Novel Pannexin 1-Collapsin Response Mediator Protein 2 Interaction and Increases Microtubule Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Blockade of Organic Anion Transport in Humans After Treatment With the Drug Probenecid Leads to Major Metabolic Alterations in Plasma and Urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. studenttheses.uu.nl [studenttheses.uu.nl]

- 9. Probenecid | C13H19NO4S | CID 4911 - PubChem [pubchem.ncbi.nlm.nih.gov]

Early-Stage Research on Probenecid Isopropyl Ester Derivatives: A Review of a Sparsely Explored Chemical Space

For Immediate Release

[City, State] – October 26, 2025 – An extensive review of publicly available scientific literature reveals a significant gap in the early-stage research and development of Probenecid Isopropyl Ester and its derivatives. While Probenecid is a well-documented uricosuric agent used in the treatment of gout and to increase antibiotic concentrations, its isopropyl ester form remains largely uncharacterized in preclinical and clinical studies. This whitepaper provides a detailed overview of the parent compound, Probenecid, and outlines the current void in research concerning its esterified derivatives.

Introduction to Probenecid

Probenecid, chemically known as 4-(dipropylsulfamoyl)benzoic acid, has been a staple in clinical practice for decades.[1][2][3] Its primary mechanism of action involves the inhibition of the urate transporter 1 (URAT1) and organic anion transporter 1 (OAT1) in the renal tubules.[4] This inhibition blocks the reabsorption of uric acid, leading to its increased excretion and a subsequent reduction of uric acid levels in the blood.[1][4] Additionally, by competitively inhibiting organic anion transporters, Probenecid effectively reduces the renal clearance of certain drugs, most notably penicillin and other β-lactam antibiotics, thereby prolonging their therapeutic effect.[3][5]

The Unexplored Territory: this compound Derivatives

Despite the extensive research on Probenecid, its isopropyl ester derivative is not a subject of significant investigation in the available scientific literature. This derivative is understood to be a chemical variant where the carboxylic acid group of Probenecid is esterified with an isopropyl group. While the synthesis of such a compound is chemically feasible, there is a notable absence of published studies detailing its biological activity, mechanism of action, or potential therapeutic applications.

The lack of data means that crucial information for drug development professionals, such as in vitro and in vivo efficacy, pharmacokinetic profiles, and toxicological data, is not available for this compound derivatives.

Known Mechanisms of the Parent Compound: Probenecid

To provide a foundational understanding for potential future research into its derivatives, the established signaling pathways and mechanisms of Probenecid are outlined below. The primary action of Probenecid is centered on renal transport systems.

Probenecid's main therapeutic benefit in gout management stems from its interaction with transporters in the proximal tubules of the kidneys. It competitively inhibits URAT1, a key transporter responsible for uric acid reabsorption from the filtrate back into the bloodstream. By blocking this transporter, Probenecid promotes the excretion of uric acid in the urine.[4]

Caption: Mechanism of Probenecid's uricosuric effect.

Probenecid is also known for its ability to increase the plasma concentration of various drugs. This is achieved by inhibiting organic anion transporters (OATs) in the kidneys, which are responsible for the secretion of many weak organic acids, including numerous antibiotics. This inhibition leads to a longer elimination half-life for co-administered drugs.[5]

Caption: Probenecid's mechanism for increasing antibiotic concentration.

Future Directions and Conclusion

The absence of early-stage research on this compound derivatives presents both a challenge and an opportunity. For researchers and drug development professionals, this is an open field for investigation. Future studies could focus on:

-

Synthesis and Characterization: Developing and optimizing synthetic routes for this compound and its derivatives, followed by comprehensive structural and physicochemical characterization.

-

In Vitro Screening: Evaluating the biological activity of these new chemical entities, for instance, their inhibitory potential on URAT1, OATs, and other relevant biological targets.

-

Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of the ester derivatives to determine if they offer any advantages over the parent compound, such as improved bioavailability or a more favorable half-life.

-

Toxicology Studies: Conducting preliminary safety and toxicity assessments.

References

- 1. What is Probenecid used for? [synapse.patsnap.com]

- 2. Probenecid (Benemid): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 3. Probenecid - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of Probenecid? [synapse.patsnap.com]

- 5. go.drugbank.com [go.drugbank.com]

Probenecid Isopropyl Ester: A Technical Guide for Investigating Drug-Drug Interactions

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction: The Role of Transporters in Drug Disposition

Membrane transporters are critical determinants of the absorption, distribution, metabolism, and excretion (ADME) of a wide array of drugs. The OAT and MRP families of transporters, in particular, play a significant role in the renal and hepatic clearance of anionic drugs. Inhibition of these transporters by co-administered drugs can lead to clinically significant DDIs, resulting in altered drug exposure and potential toxicity.

Probenecid is a classic inhibitor of these pathways and is frequently used as a reference compound in both preclinical and clinical DDI studies.[1] Probenecid's ability to block the transport of various drugs has made it an invaluable tool for elucidating the role of specific transporters in drug clearance.

The Probenecid Isopropyl Ester Prodrug Concept

While probenecid is effective in vivo, its utility in in-vitro cell-based assays can be limited by its polarity, which may restrict its passive diffusion across cell membranes. To overcome this, a more lipophilic isopropyl ester prodrug of probenecid can be synthesized. The rationale behind this approach is that the ester moiety will enhance cell permeability, allowing the compound to achieve higher intracellular concentrations.[2] Once inside the cell, endogenous esterases are expected to hydrolyze the ester bond, releasing the active probenecid molecule.[3][4]

Disclaimer: There is currently a lack of publicly available data on the specific properties and experimental use of this compound. The information presented herein regarding the isopropyl ester is based on the general principles of ester prodrug design and the well-documented activities of the parent compound, probenecid.

Mechanism of Action: Inhibition of Key Drug Transporters

Probenecid primarily exerts its effects by inhibiting the function of OATs and MRPs.

Organic Anion Transporters (OATs)

Probenecid is a potent inhibitor of OAT1 (SLC22A6) and OAT3 (SLC22A8), which are predominantly expressed on the basolateral membrane of renal proximal tubule cells.[5] These transporters are responsible for the uptake of anionic drugs from the blood into the renal tubules for subsequent excretion. By inhibiting OAT1 and OAT3, probenecid can decrease the renal clearance of co-administered drugs that are substrates for these transporters.

Multidrug Resistance-Associated Proteins (MRPs)

Probenecid has also been shown to inhibit several members of the MRP family (ABCC transporters), including MRP1 (ABCC1) and MRP2 (ABCC2).[6][7] These efflux transporters are located on the apical membrane of various cell types, including renal and hepatic cells, and are involved in the export of drugs and their metabolites out of the cell. Inhibition of MRPs by probenecid can lead to increased intracellular accumulation of substrate drugs.[8] Interestingly, in some contexts, probenecid has been observed to stimulate the transport activity of MRP2.[9]

Quantitative Data: Transporter Inhibition

The inhibitory potency of probenecid against key drug transporters has been characterized in numerous in-vitro studies. The following table summarizes representative inhibition data for probenecid.

| Transporter | Test System | Substrate | IC50 / Ki (µM) | Reference |

| OAT1 | Human Kidney Slices | Adefovir | Ki: 18.6 ± 5.1 | [10] |

| OAT3 | Human Kidney Slices | Benzylpenicillin | Ki: 12.6 ± 4.2 | [10] |

| OAT3 | Stably Transfected Cells | Enalaprilat | IC50: 5.12 | [5] |

| MRP1 | In vitro studies | Varied | Inhibition observed | [11] |

| MRP2 | In vitro studies | Varied | Inhibition observed | [7] |

| Pannexin 1 | In vitro studies | Varied | IC50: ~150 | [12] |

Note: Specific IC50/Ki values for this compound are not currently available in the literature.

Signaling Pathways and Experimental Workflows

Signaling Pathway: OAT-Mediated Drug Uptake Inhibition

The following diagram illustrates the mechanism by which probenecid inhibits the uptake of an anionic drug into a renal proximal tubule cell via OAT1/OAT3.

Figure 1. Probenecid inhibition of OAT1/OAT3-mediated drug uptake.

Conceptual Workflow: Using this compound in In-Vitro DDI Studies

This diagram outlines the theoretical workflow for utilizing this compound to investigate its effect on the intracellular concentration of a co-administered drug.

Figure 2. Conceptual workflow for in-vitro DDI study with this compound.

Experimental Protocols

The following are generalized protocols for in-vitro DDI studies using probenecid. These can be adapted for the use of this compound, with the caveat that optimal concentrations and incubation times would need to be empirically determined.

Protocol 1: OAT Inhibition Assay in Transfected Cells

Objective: To determine the inhibitory effect of probenecid on the uptake of a known OAT substrate in a stable cell line overexpressing OAT1 or OAT3.

Materials:

-

HEK293 or CHO cells stably transfected with human OAT1 or OAT3

-

Non-transfected host cells (for background determination)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

-

Probe substrate for OAT1/OAT3 (e.g., p-aminohippurate, estrone-3-sulfate)

-

Probenecid

-

Cell lysis buffer

-

LC-MS/MS system for quantification

Procedure:

-

Seed the transfected and non-transfected cells in 24- or 48-well plates and grow to confluence.

-

Wash the cell monolayers twice with pre-warmed assay buffer.

-

Pre-incubate the cells with various concentrations of probenecid (or this compound) in assay buffer for 15-30 minutes at 37°C.

-

Initiate the uptake reaction by adding the probe substrate (at a concentration below its Km) to the wells, in the continued presence of the inhibitor.

-

Incubate for a short, defined period (e.g., 2-5 minutes) at 37°C, ensuring linear uptake.

-

Terminate the uptake by rapidly aspirating the assay solution and washing the cells three times with ice-cold assay buffer.

-

Lyse the cells with lysis buffer.

-

Analyze the cell lysates by LC-MS/MS to quantify the intracellular concentration of the probe substrate.

-

Calculate the percent inhibition for each probenecid concentration and determine the IC50 value.

Protocol 2: MRP Efflux Inhibition Assay

Objective: To assess the ability of probenecid to inhibit the efflux of a known MRP substrate from cells overexpressing an MRP transporter (e.g., MRP1 or MRP2).

Materials:

-

Cell line overexpressing the MRP transporter of interest (e.g., MDCKII-MRP1)

-

Parental cell line (as a control)

-

Fluorescent MRP substrate (e.g., calcein-AM for MRP1)

-

Probenecid

-

Assay buffer

-

Fluorescence plate reader

Procedure:

-

Seed the MRP-overexpressing and parental cells in a 96-well black, clear-bottom plate and grow to confluence.

-

Wash the cells with assay buffer.

-

Load the cells with the fluorescent substrate (e.g., calcein-AM) in the presence of various concentrations of probenecid (or this compound) for a specified time (e.g., 30-60 minutes) at 37°C.

-

Wash the cells to remove the extracellular substrate and inhibitor.

-

Measure the intracellular fluorescence using a fluorescence plate reader.

-

Increased intracellular fluorescence in the presence of probenecid indicates inhibition of MRP-mediated efflux.

-

Calculate the fold-increase in fluorescence compared to the control (no inhibitor) to determine the inhibitory activity.

Considerations for Using this compound

When designing experiments with this compound, the following points are crucial:

-

Intracellular Hydrolysis: The rate and extent of hydrolysis of the ester to active probenecid by intracellular esterases must be determined. This can be assessed by incubating the ester with cell lysates and measuring the formation of probenecid over time using LC-MS/MS.

-

Direct Activity of the Ester: It is important to evaluate whether the isopropyl ester itself has any inhibitory activity on the transporters of interest.

-

Cellular Accumulation: The intracellular concentrations of both the ester and the parent probenecid should be quantified to understand the exposure of the active inhibitor to the intracellular targets.

-

Cytotoxicity: The potential for increased cytotoxicity of the more lipophilic ester compared to the parent compound should be assessed.

Conclusion

Probenecid remains a cornerstone for the in-vitro and in-vivo investigation of DDIs involving OAT and MRP transporters. The conceptual use of its isopropyl ester prodrug offers a promising strategy to enhance its utility in cell-based assays by improving cell permeability. However, the lack of empirical data on this compound necessitates that researchers who wish to employ this tool first undertake thorough characterization of its physicochemical and pharmacological properties. The protocols and data provided in this guide for probenecid offer a solid foundation for such investigations and for the broader study of transporter-mediated DDIs.

References

- 1. Clinical pharmacokinetics of probenecid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]

- 3. Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Frontiers | Identification of Structural Features for the Inhibition of OAT3-Mediated Uptake of Enalaprilat by Selected Drugs and Flavonoids [frontiersin.org]

- 6. Inhibition of probenecid on MRP and its effect on pharmacokinetics and application in clinical practice - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]

- 7. Interactions of the human multidrug resistance proteins MRP1 and MRP2 with organic anions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Probenecid reverses multidrug resistance in multidrug resistance-associated protein-overexpressing HL60/AR and H69/AR cells but not in P-glycoprotein-overexpressing HL60/Tax and P388/ADR cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. MRP2 (ABCC2) transports taxanes and confers paclitaxel resistance and both processes are stimulated by probenecid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. Probenecid | Multidrug Transporters | Tocris Bioscience [tocris.com]

- 12. Characterization and Hydrolysis Studies of a Prodrug Obtained as Ester Conjugate of Geraniol and Ferulic Acid by Enzymatic Way [mdpi.com]

Methodological & Application

Application Notes and Protocols: Probenecid Isopropyl Ester as an Analytical Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Probenecid Isopropyl Ester (CAS 70190-78-2) is an ester derivative of Probenecid, a well-known uricosuric agent used in the treatment of gout and hyperuricemia.[1][2][3] As a reference standard, this compound is crucial for the accurate quantification and identification of impurities and related substances in bulk drug manufacturing and pharmaceutical formulations of Probenecid. Its use ensures the quality, safety, and efficacy of the final drug product. These application notes provide detailed protocols for the use of this compound as an analytical standard in High-Performance Liquid Chromatography (HPLC).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 70190-78-2 | |

| Molecular Formula | C16H25NO4S | |

| Molecular Weight | 327.44 g/mol | |

| IUPAC Name | propan-2-yl 4-(dipropylsulfamoyl)benzoate | [4] |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in organic solvents such as acetonitrile and methanol | N/A |

Mechanism of Action of Parent Compound: Probenecid

Probenecid, the parent compound of the isopropyl ester, primarily acts by inhibiting the tubular reabsorption of uric acid in the kidneys.[1][2][3] This is achieved through the competitive inhibition of Organic Anion Transporters (OATs), specifically OAT1 (SLC22A6), OAT3 (SLC22A8), and URAT1 (SLC22A12), located in the proximal tubules.[5][6] By blocking these transporters, Probenecid increases the urinary excretion of uric acid, thereby lowering serum uric acid levels.[1][2] This mechanism is also responsible for its drug-drug interactions, as it can increase the plasma concentration of certain drugs, like penicillin, by inhibiting their renal secretion.[3][6]

Caption: Mechanism of action of Probenecid in the kidney.

Experimental Protocols

The following protocols describe the use of this compound as a reference standard for the quantification of related substances in a Probenecid drug substance by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). These protocols are based on established methods for Probenecid analysis.[7]

Preparation of Standard and Sample Solutions

1. Standard Stock Solution (this compound):

-

Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

-

Dissolve in and dilute to volume with acetonitrile.

-

This yields a stock solution with a concentration of approximately 100 µg/mL.

2. Working Standard Solution:

-

Pipette 1 mL of the Standard Stock Solution into a 10 mL volumetric flask.

-

Dilute to volume with the mobile phase.

-

This results in a working standard solution of approximately 10 µg/mL.

3. Sample Solution (Probenecid Drug Substance):

-

Accurately weigh approximately 50 mg of the Probenecid drug substance into a 50 mL volumetric flask.

-

Dissolve in and dilute to volume with acetonitrile.

-

This provides a sample solution with a concentration of approximately 1000 µg/mL.

Chromatographic Conditions

The following table outlines the recommended starting conditions for the RP-HPLC analysis. Method optimization may be required depending on the specific instrumentation and column used.

| Parameter | Recommended Condition |

| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 272 nm |

| Run Time | 15 minutes |

System Suitability

Before sample analysis, the chromatographic system must meet predefined suitability criteria. This is assessed by injecting the working standard solution multiple times (typically n=5).

| Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2.0 |

| Theoretical Plates | ≥ 2000 |

| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |

Data Analysis and Quantification

The amount of this compound in the Probenecid drug substance is calculated using the following formula:

% Impurity = (Area_impurity / Area_standard) * (Conc_standard / Conc_sample) * Purity_standard * 100

Where:

-

Area_impurity is the peak area of this compound in the sample chromatogram.

-

Area_standard is the average peak area of this compound from the system suitability injections.

-

Conc_standard is the concentration of the working standard solution (µg/mL).

-

Conc_sample is the concentration of the sample solution (µg/mL).

-

Purity_standard is the purity of the this compound reference standard (as a decimal).

Experimental Workflow

The following diagram illustrates the general workflow for using this compound as an analytical standard in an HPLC-based impurity analysis.

Caption: Workflow for impurity analysis using an analytical standard.

Stability and Storage

This compound as a reference standard should be stored in a well-closed container, protected from light, at a controlled room temperature (20-25°C).[2] Under these conditions, the standard is expected to be stable. It is recommended to verify the purity of the standard periodically, especially if it is used after its recommended re-test date.

Conclusion

This compound is a critical reference material for the quality control of Probenecid pharmaceutical products. The protocols and information provided herein offer a comprehensive guide for its use in routine analytical testing, ensuring the accurate determination of related impurities and contributing to the overall safety and efficacy of the final drug product. The use of a well-characterized reference standard like this compound is a fundamental requirement for regulatory compliance and good manufacturing practices.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. mims.com [mims.com]

- 3. Probenecid - Wikipedia [en.wikipedia.org]

- 4. This compound | LGC Standards [lgcstandards.com]

- 5. Blockade of Organic Anion Transport in Humans After Treatment With the Drug Probenecid Leads to Major Metabolic Alterations in Plasma and Urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Probenecid? [synapse.patsnap.com]

- 7. impactfactor.org [impactfactor.org]

Application Note: Quantification of Probenecid Isopropyl Ester using High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Probenecid Isopropyl Ester, a potential process impurity or degradation product of the active pharmaceutical ingredient (API) Probenecid. The described method is based on reversed-phase chromatography, providing a reliable and accurate approach for the separation and quantification of this compound from the parent drug. This protocol is intended for use in quality control, stability studies, and impurity profiling of Probenecid.

Introduction

Probenecid is a uricosuric agent used in the treatment of gout and hyperuricemia. During the synthesis or storage of Probenecid, various related substances, including esters, can be formed. This compound is one such potential impurity that requires careful monitoring to ensure the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of drug substances and their impurities. This document provides a detailed protocol for an HPLC method suitable for the quantification of this compound.

Experimental Protocol

This method is adapted from established pharmacopeial procedures for the analysis of Probenecid and its related compounds, ensuring a high degree of reliability and regulatory acceptance.

Chromatographic Conditions

A summary of the HPLC instrument parameters is provided in the table below.

| Parameter | Value |

| HPLC System | Quaternary Pump HPLC with UV Detector |

| Column | C18, 4.6 mm x 150 mm, 5 µm packing |

| Mobile Phase | Acetonitrile and Water (55:45, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | Ambient (Approx. 25 °C) |

| UV Detection | 255 nm |

| Run Time | Approximately 10 minutes |

Reagents and Materials

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Probenecid Reference Standard (RS)

-

This compound Reference Standard (RS)

Standard Solution Preparation

-

Probenecid Stock Solution (1 mg/mL): Accurately weigh and transfer 25 mg of Probenecid RS into a 25 mL volumetric flask. Dissolve in the mobile phase and dilute to volume.

-

This compound Stock Solution (0.1 mg/mL): Accurately weigh and transfer 2.5 mg of this compound RS into a 25 mL volumetric flask. Dissolve in the mobile phase and dilute to volume.

-

Working Standard Solution: Prepare a series of dilutions from the stock solutions to construct a calibration curve. A typical range for this compound would be from the limit of quantification (LOQ) up to a concentration relevant for impurity profiling (e.g., 0.05% to 1% of the Probenecid working concentration).

Sample Preparation